![molecular formula C8H10N2O2S2 B1600509 6-methyl-2,4-bis(methylthio)-3-nitroPyridine CAS No. 134992-24-8](/img/structure/B1600509.png)
6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Overview
Description
6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is a chemical compound . It is also known by other names such as 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine .
Synthesis Analysis
The synthesis of this compound and its metabolites has been discussed in a study . The study synthesized and identified four metabolites of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor, K-604 (1). Two of the metabolites M1 and M2, were prepared from 1 using a combination reagent of hydrogen peroxide and sodium tungstate with either phosphoric acid or trifluoroethanol .Molecular Structure Analysis
The molecular structure of 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
- Application : Researchers explore its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceuticals. It could help mitigate oxidative stress and prevent cell damage .
- Application : Scientists investigate its role as a cross-linking agent or chain extender in polyurethane and epoxy resins. It enhances material properties like mechanical strength and chemical resistance .
- Application : It could serve as a biocide in antifouling coatings for ships or as an antimicrobial agent in water treatment .
- Application : Researchers use it as a reference standard or internal standard in environmental monitoring or forensic analysis .
- Application : Chemists utilize it as an intermediate in creating novel drugs or modifying existing ones. For instance, it might contribute to the synthesis of anti-inflammatory or antiviral compounds .
Antioxidant Properties
Polymer Chemistry
Biocidal Activity
Analytical Chemistry
Pharmaceutical Intermediates
Photophysical Studies
Mechanism of Action
Target of Action
It is known to produce health symptoms upon exposure
Mode of Action
It is known to cause health symptoms, suggesting it interacts with biological systems . More studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Given its reported health effects, it is likely that it interferes with multiple cellular processes
Result of Action
6-Methyl-2,4-bis(methylthio)-3-nitroPyridine is known to produce health symptoms upon exposure . These symptoms may be short term or long term depending on the exposure duration and intensity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-2,4-bis(methylthio)-3-nitroPyridine . For instance, it is known to be toxic to aquatic life with long-lasting effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRTVZMIOEMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434549 | |
Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,4-bis(methylthio)-3-nitroPyridine | |
CAS RN |
134992-24-8 | |
Record name | 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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